molecular formula C6H8N2O2 B1500903 1-Ethyl-3-nitro-1H-pyrrole

1-Ethyl-3-nitro-1H-pyrrole

Cat. No.: B1500903
M. Wt: 140.14 g/mol
InChI Key: DMZPEQXUJYJICQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by an ethyl group at the 1-position and a nitro (-NO₂) group at the 3-position of the pyrrole ring. Pyrroles are aromatic heterocyclic compounds with a five-membered ring containing one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-rich structure and reactivity . The ethyl substituent enhances lipophilicity and steric bulk compared to smaller alkyl groups, while the nitro group introduces strong electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-ethyl-3-nitropyrrole

InChI

InChI=1S/C6H8N2O2/c1-2-7-4-3-6(5-7)8(9)10/h3-5H,2H2,1H3

InChI Key

DMZPEQXUJYJICQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-Methyl-3-nitro-1H-pyrrole (CAS 823-72-3)

  • Structural Differences : The 1-position substituent is a methyl group instead of ethyl.
  • Physical Properties: Molecular Weight: 126.11 g/mol (vs. 140.14 g/mol for the ethyl derivative). Boiling Point: Not explicitly reported, but lower than the ethyl analog due to reduced alkyl chain length .
  • Synthetic Utility: Used as a pharmaceutical intermediate, synthesized via alkylation of pyrrole precursors. The shorter methyl chain may limit solubility in nonpolar solvents compared to the ethyl derivative .
  • Reactivity : The nitro group directs electrophilic substitution to the 4-position of the pyrrole ring, while the methyl group offers minimal steric hindrance .

3-Heptyl-1H-pyrrole (CAS 878-11-5)

  • Physical Properties :
    • Molecular Weight: 165.28 g/mol.
    • Higher lipophilicity due to the long heptyl chain, making it less water-soluble than nitro-substituted pyrroles .
  • Applications : Primarily used in organic synthesis; the absence of a nitro group reduces electrophilic reactivity but enhances stability under acidic conditions .

Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9)

  • Structural Differences : A carboxylate ester at the 3-position and methyl group at the 2-position.
  • Physical Properties :
    • Molecular Weight: 153.18 g/mol.
    • Boiling Point: ~250°C (estimated), higher than nitro derivatives due to polar ester functionality .
  • Reactivity : The ester group acts as an electron-withdrawing group, similar to nitro, but participates in nucleophilic acyl substitution reactions, unlike nitro groups .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
1-Ethyl-3-nitro-1H-pyrrole Not Reported C₆H₈N₂O₂ 140.14 Ethyl, Nitro Pharmaceuticals, Agrochemicals
1-Methyl-3-nitro-1H-pyrrole 823-72-3 C₅H₆N₂O₂ 126.11 Methyl, Nitro Pharmaceutical intermediates
3-Heptyl-1H-pyrrole 878-11-5 C₁₁H₁₉N 165.28 Heptyl Organic synthesis
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 936-12-9 C₈H₁₁NO₂ 153.18 Methyl, Ester Materials science

Research Findings and Reactivity Trends

  • Electronic Effects : Nitro groups significantly decrease electron density at the pyrrole ring, making this compound less reactive toward electrophilic substitution compared to unsubstituted pyrroles. Ethyl groups moderately enhance solubility in organic solvents .
  • Steric Effects : The ethyl group at the 1-position introduces steric hindrance, slowing reactions at adjacent positions compared to the methyl analog .
  • Synthetic Pathways : Similar to 1-Methyl-3-nitro-1H-pyrrole, the ethyl derivative can be synthesized via alkylation of pyrrole precursors using ethyl halides under basic conditions (e.g., K₂CO₃/DMF) .

Computational Insights

Density functional theory (DFT) studies highlight the electron-withdrawing nature of nitro groups, which stabilize negative charges and polarize the pyrrole ring. For example, the nitro group in this compound reduces the HOMO-LUMO gap compared to alkyl-substituted analogs, enhancing its suitability as an intermediate in redox-active compounds .

Preparation Methods

N-Ethylation of Pyrrole

  • Reagents: Pyrrole, ethylating agent (commonly ethyl bromide or ethyl iodide), base (e.g., potassium carbonate or sodium hydride).
  • Conditions: The reaction is performed in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at ambient or slightly elevated temperature.
  • Mechanism: The nitrogen lone pair of pyrrole attacks the ethyl halide, forming 1-ethylpyrrole.
  • Notes: Careful control of stoichiometry and temperature prevents polyalkylation.

Nitration of 1-Ethylpyrrole to this compound

  • Nitrating Agents: Sodium nitrite combined with sodium peroxodisulfate (sodium persulfate) is widely used as a green and efficient nitration system.
  • Solvent: Tetrahydrofuran (THF) or aqueous media.
  • Temperature: Typically 60–120 °C depending on the scale and reaction kinetics.
  • Reaction Time: Monitored by thin-layer chromatography (TLC) until completion.
  • Purification: Column chromatography using ethyl ether and ethyl acetate mixtures.
  • Yield: High yields reported, often above 90% for the nitration step.

Representative Experimental Procedure for Nitration

Step Reagents and Quantities Conditions Outcome/Notes
1 1-Ethylpyrrole (10 mmol) Dissolved in 50 mL THF Starting material
2 Sodium nitrite (30 mmol), sodium peroxodisulfate (10 mmol) Added to reaction flask Nitration reagents
3 Reaction at 60 °C for several hours Monitored by TLC Formation of this compound
4 Workup: Extraction and column chromatography Eluent: ethyl ether:ethyl acetate = 4:1 Purification of product
5 Isolated yield: ~90-98% White to pale yellow solid High purity confirmed by NMR and mass spectrometry

Research Findings and Analysis

  • Green Chemistry Aspect: The use of sodium nitrite and sodium peroxodisulfate avoids harsh nitrating mixtures like nitric/sulfuric acid, reducing environmental impact and improving safety.
  • Reaction Control: The mild conditions (60–120 °C) and choice of oxidant allow selective nitration at the 3-position without ring degradation or multiple substitutions.
  • Scalability: The method is suitable for large-scale synthesis due to simple operation, mild conditions, and high yield.
  • Purity: The product is typically characterized by proton NMR, showing characteristic signals for the ethyl group and nitro-substituted pyrrole ring protons, confirming regioselectivity.
  • Limitations: Direct nitration of pyrrole often leads to mixtures; hence, N-ethylation prior to nitration is essential for regioselectivity towards the 3-position.

Comparative Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Advantages Disadvantages
N-Ethylation of Pyrrole Pyrrole + ethyl bromide + base in DMF, RT 85-95 High selectivity for N-ethylation Requires careful control to avoid overalkylation
Nitration with NaNO2/Na2S2O8 1-Ethylpyrrole + sodium nitrite + sodium peroxodisulfate in THF, 60 °C 90-98 Mild, green, high yield Requires purification by chromatography
Traditional Nitration (HNO3/H2SO4) Pyrrole + mixed acid nitration Variable Strong nitrating power Harsh conditions, low selectivity, environmental concerns

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-3-nitro-1H-pyrrole, and how do variables like solvent choice and temperature impact yield?

  • Methodological Answer : Synthesis typically involves nitration of 1-ethylpyrrole derivatives. Key variables include:

  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitro-group incorporation .
  • Temperature : Controlled nitration at 0–5°C minimizes side reactions (e.g., over-nitration) .
  • Catalysts : Use nitric acid/sulfuric acid mixtures for regioselectivity. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals at δ 1.4–1.6 ppm (ethyl CH₃), δ 4.2–4.5 ppm (N-CH₂), and δ 6.5–7.0 ppm (pyrrole protons). Nitro groups deshield adjacent protons, shifting resonances upfield .
  • IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitration .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 155.1 (C₆H₈N₂O₂) with fragmentation patterns indicating ethyl and nitro groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for reactivity studies?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model charge distribution and frontier orbitals. The nitro group’s electron-withdrawing effect lowers the HOMO energy, increasing electrophilicity at the pyrrole ring .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at the 4-position due to nitro-directed meta effects) .

Q. What strategies resolve contradictions in NMR data when characterizing substituted pyrroles?

  • Methodological Answer :

  • Dynamic Effects : For tautomerism or rotational barriers (e.g., hindered ethyl group rotation), use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
  • 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlapping peaks in crowded regions (e.g., pyrrole C-2/C-5) .

Q. How do substituent positions (ethyl vs. nitro) influence the biological activity of pyrrole derivatives?

  • Methodological Answer :

  • Comparative SAR : Ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability, while nitro groups confer redox activity (e.g., antimicrobial via nitroreductase activation) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., bacterial nitroreductases). Validate with MIC assays against E. coli .

Q. What are the best practices for handling toxicity and safety data in research involving nitro-pyrroles?

  • Methodological Answer :

  • Risk Assessment : Refer to GHS classifications (e.g., Acute Toxicity Category 4 for oral/dermal exposure) and SDS guidelines for PPE (gloves, fume hoods) .
  • Alternatives : Explore nitro-group isosteres (e.g., cyano or sulfonamide) to mitigate toxicity while retaining activity .

Data-Driven Research Design

Q. How can researchers reconcile discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :

  • Purity Checks : Use HPLC (C18 column, methanol/water 70:30) to detect impurities >0.5% that alter melting ranges .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms (e.g., Form I vs. Form II) .

Q. What experimental workflows validate computational predictions of reaction mechanisms for nitro-pyrroles?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nitro-group reduction rates (λ = 400 nm) under simulated physiological conditions .
  • Isotopic Labeling : Introduce ¹⁵N in the nitro group to track metabolic pathways via LC-MS .

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